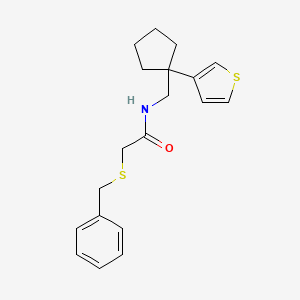

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

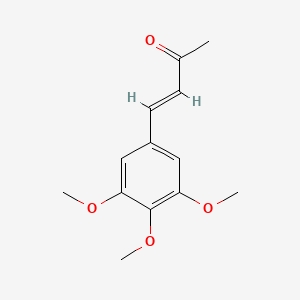

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-phenoxyacetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. These proteins play a crucial role in cell signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and neurological disorders. EHT 1864 has shown promise as a potential therapeutic agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Applications De Recherche Scientifique

Selective Thiol-Reactive Reagents in Biological Research

One significant application involves the development of heteroaromatic sulfones as biologically compatible, thiol-selective reagents. These reagents, including the likes of MSTP, demonstrate selectivity and high reactivity toward -SH (thiol) groups, making them suitable for blocking -SH groups in proteins. This selectivity is crucial for preventing cross-linking of cysteine-containing peptides in proteomics workflows and for targeted redox investigations of physiological and pathological processes, addressing limitations of previously used reagents like iodoacetamide and N-ethylmaleimide due to cross-reactivity issues (Chen et al., 2017).

Chemoselective Acetylation in Drug Synthesis

Another application is observed in the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in the synthesis of antimalarial drugs. The process employs Novozym 435 as a catalyst, with vinyl acetate identified as the optimal acyl donor due to its irreversible reaction mechanism. This method represents a kinetically controlled synthesis crucial for the pharmaceutical industry, particularly in creating intermediates for natural drug synthesis (Magadum & Yadav, 2018).

Novel Acetamide Derivatives for Pharmacological Applications

The synthesis and pharmacological assessment of novel acetamide derivatives, including potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, is another pivotal application. Through multi-step chemical synthesis, derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and related compounds have been developed. These compounds have shown promising activities in preliminary screenings, indicating their potential as therapeutic agents (Rani et al., 2016).

Thiol-Reactive Derivatizing Agents in Chromatography

In analytical chemistry, thiol-reactive derivatizing agents like 3-iodoacetylaminobenzanthrone (IAB) have been developed for thiol analysis in liquid chromatography. This advancement facilitates the analysis of thiols in complex biological samples, such as human blood, with high sensitivity and specificity. The development of such derivatizing agents contributes significantly to biochemical and clinical research, enabling precise measurement of biologically relevant thiols (Wang et al., 2004).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-2-15(12-8-9-20(17,18)11-12)14(16)10-19-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLMKNPHWNDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/no-structure.png)

![2,2-dimethyl-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}propanamide](/img/structure/B2440189.png)

![N-(4-fluorophenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2440204.png)